molecular formula C13H26O B1582672 trans-2-Tridecen-1-ol CAS No. 68480-25-1

trans-2-Tridecen-1-ol

Cat. No. B1582672
CAS RN: 68480-25-1
M. Wt: 198.34 g/mol
InChI Key: VPYJHNADOJDSGU-UHFFFAOYSA-N
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Description

“trans-2-Tridecen-1-ol” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of CH3(CH2)9CH=CHCH2OH .


Synthesis Analysis

The synthesis of “trans-2-Tridecen-1-ol” involves a multi-step reaction . The first step involves the use of methyl lithium (MeLi*LiBr) and dimethyl sulfoxide (DMSO) at 0 degrees Celsius in THF and ether for 15 minutes. The mixture is then stirred at room temperature for 3 hours. The second step involves the use of DOWEX 50X 8 in methanol at ambient temperature for 12 hours. The final step involves the use of lithium aluminium hydride (LiAlH4) in tetrahydrofuran for 2 hours .


Molecular Structure Analysis

The molecular structure of “trans-2-Tridecen-1-ol” is represented by the linear formula CH3(CH2)9CH=CHCH2OH . Its molecular weight is 198.34 .


Physical And Chemical Properties Analysis

“trans-2-Tridecen-1-ol” has a molecular weight of 198.34 . It has a refractive index of n20/D 1.455 (lit.) . Its boiling point is 282-283 °C (lit.) and it has a density of 0.853 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Chemical Research

    • “trans-2-Tridecen-1-ol” is often used as a biological material or organic compound in chemical research . The specific applications can vary widely depending on the research objectives.
  • Life Science Research

    • It can be used in life science related research . This could include studies in biochemistry, molecular biology, cell biology, and other related fields.
  • Flavor and Fragrance Agents

    • “trans-2-Tridecen-1-ol” has a waxy type odor and flavor . Therefore, it can be used as a flavor and fragrance agent in various industries such as food, cosmetics, and others.
  • Biochemical Assay Reagent

    • “trans-2-Tridecen-1-ol” can be used as a reagent in biochemical assays . These assays are used to measure the concentration or functional activity of a substance in a solution, often used in molecular biology, biochemistry, and similar fields.
  • Molecular Weight Determination

    • The molecular weight of “trans-2-Tridecen-1-ol” is 198.34 . This property can be useful in various research applications, such as determining the size of molecules during gel electrophoresis, calculating the amount of reagent needed for a reaction, and more.
  • Chemical Synthesis

    • “trans-2-Tridecen-1-ol” can be used as a starting material or intermediate in the synthesis of other chemical compounds .

Safety And Hazards

When handling “trans-2-Tridecen-1-ol”, it’s important to avoid breathing in mist, gas, or vapours. Direct contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(E)-tridec-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-12,14H,2-10,13H2,1H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYJHNADOJDSGU-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7071573, DTXSID40880868
Record name 2-Tridecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7071573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-2-Tridecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless clear liquid; mild waxy aroma
Record name trans-2-Tridecenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2142/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very slightly soluble in water, Soluble (in ethanol)
Record name trans-2-Tridecenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2142/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.844-0.850 (20º)
Record name trans-2-Tridecenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2142/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

trans-2-Tridecen-1-ol

CAS RN

74962-98-4, 68480-25-1
Record name trans-2-Tridecen-1-ol
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Record name 2-Tridecen-1-ol
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Record name 2-Tridecen-1-ol, (2E)-
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Record name 2-Tridecen-1-ol
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Record name 2-Tridecen-1-ol
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Record name (2E)-2-Tridecen-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridec-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (Z)-tridec-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.925
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-TRIDECEN-1-OL, (2E)-
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Synthesis routes and methods

Procedure details

Z-2-Tridecen-1-ol was prepared according to the method of Example 6 using 2-tridecyn-1-ol (98 mg, 0.5 mmol), rhodium(III) chloride trihydrate (1.3 mg, 0.005 mmol), copper(II) nitrate hemipentahydrate (5.8 mg, 0.025 mmol), triethoxysilane (0.21 g, 0.23 mL, 1.25 mmol), THF (2.5 mL) and water (0.5 mL) at room temperature for 8 hours to afford 96 mg (0.48 mmol, 97%) of 2-tridecene-1-ol which was a 6:1 Z:E mixture by spectroscopic analysis. Spectral analysis of the Z-isomer: IR (neat) 3337.2, 2924.8, 2854.6, 1462.6, 1016.2 cm-1 : 1H NMR (300 MHz, CDCl3) δ 5.56 (m, 2 H), 4.17 (d, J=5.9 Hz, 2H), 2.04 (br p, 2 H), 1.24 (m, 17 H), 0.86 (t, J=6.7 Hz, 3H); 13C NMR (75 MHz, CDCl3) δ 1133.22, 58.58, 31.91, 29.62, 29.49, 29.34, 29.23, 27.44, 22.69, 15.24, 14.11.
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
1.3 mg
Type
catalyst
Reaction Step One
Quantity
5.8 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
14
Citations
M Farooq Khan, FA Nasr, AA Baabbad, AS Alqahtani… - Applied Sciences, 2021 - mdpi.com
… The docked structure of trans-2-tridecen-1-ol and 1C25 is shown in Figure 4A. Glu378 and … The docked trans-2-tridecen-1-ol in structure 1CWR is shown in Figure 4B. The ligand …
Number of citations: 8 www.mdpi.com
AI Foudah, MH Alqarni, A Alam, MA Salkini… - Saudi Journal of …, 2021 - Elsevier
Background In the present study, we explored the composition of Cilantro (Coriandrum sativum L. leaves) essential oil (CEO) cultivated in Saudi Arabia (Al-Kharj) and explored its …
Number of citations: 23 www.sciencedirect.com
MR Nikbakht, S Esnaashari… - Journal of Reports in …, 2013 - journals.lww.com
The essential oil of Rheum ribes L. stalks and flowers, growing in Iran, were extracted with hydro-distillation and analyzed by GC-MS. Thirty constituents representing 93.84% of Rheum …
Number of citations: 11 journals.lww.com
A Hussain, MY Tian, YR He, JM Bland, WX Gu - Biological Control, 2010 - Elsevier
Termites adjust their response to entomopathogenic fungi according to the profile of fungal volatile organic compounds (VOCs). This study demonstrates the pathogenicity of …
Number of citations: 74 www.sciencedirect.com
K Zhang, C Zhang, L Gao, Y Liu - Journal of Food Processing …, 2022 - Wiley Online Library
Steamed bread was a traditional Chinese staple food. Both Laomian (LM) and Angel yeast (AY) had distinct benefits as dough starters and were employed in steamed bread. The aim of …
Number of citations: 1 ifst.onlinelibrary.wiley.com
IT Tayeb, NHR Artoshi, B Sögüt - The Iraqi Journal of Agricultural Science, 2019 - iasj.net
Physiological and Growth performance traits of broiler chicken. T1 Control (no supplemented), T2 Thyme powder 5 g/kg, T3 Thyme powder 10 g/kg, T4 Adiantum powder 3 g/kg, T5 …
Number of citations: 17 www.iasj.net
RL Smith, WJ Waddell, SM Cohen, VJ Feron… - Food technology, 2009 - ift.org
The 24th publication by the FEMA Expert Panel presents safety and usage data on 236 new generally recognized as safe flavoring ingredients. 06.09• www. ift. org pg 47 were compiled …
Number of citations: 52 www.ift.org
M Salihu, BO Ajayi, IA Adedara, D De Souza… - Andrologia, 2017 - Wiley Online Library
… The chromatogram of 6-GRF shows 10 different phytochemicals identified as trans-2-tridecen-1-ol (peak 1, Rt 15.52 min), alpha-curcumene (peak 2, Rt 24.54 min), trans-alpha-…
Number of citations: 21 onlinelibrary.wiley.com
NH ARTOSHI, IT TAYBE, B SÖĞÜT - Journal of Duhok University, 2019 - journal.uod.ac
A study aimed to evaluate the influence of using three medicinal plants on some productive and physiological traits of broiler chickens. Two hundred eighty-eight chicks (Ross 308) …
Number of citations: 2 journal.uod.ac
Y Sasano, A Yamaichi, R Sasaki… - Chemical and …, 2021 - jstage.jst.go.jp
… Preparation of Substrates The following alcohols were purchased from commercial suppliers: (E)-cinnamyl alcohol (1a), trans-2-tridecen-1-ol (1b), 3-phenyl-1-propanol (1d), 1-octanol (…
Number of citations: 3 www.jstage.jst.go.jp

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